N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline
Description
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazolo[4,5-c]pyridine core fused to an N,N-dimethylaniline moiety. The oxazolo[4,5-c]pyridine system consists of a five-membered oxazole ring fused to a pyridine ring at positions 4,5-c, creating a planar bicyclic structure with electron-deficient characteristics due to the nitrogen and oxygen heteroatoms.
For example, brominated derivatives like 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline (molecular formula: C₁₄H₁₂BrN₃O; monoisotopic mass: 317.016 g/mol) are synthesized via condensation reactions between halogenated anilines and oxazolo-pyridine precursors .
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N,N-dimethyl-4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline |
InChI |
InChI=1S/C14H13N3O/c1-17(2)11-5-3-10(4-6-11)14-16-12-9-15-8-7-13(12)18-14/h3-9H,1-2H3 |
InChI Key |
XTGHIUBCXHYOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with dimethyl phthalate and aniline derivatives in the presence of a catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at elevated temperatures (80-85°C) for 90-120 minutes . This method allows for the efficient formation of the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Selenadiazolo/Thiadiazolo-Pyridazine Derivatives
Compounds such as N-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-methyl-4,7-dihydro-[1,2,3]selenadiazolo[4,5-c]pyridazin-6-yl)aniline (8e) and N-Benzylidene-4-(4-methyl-4,7-dihydro-[1,2,3]thiadiazolo[4,5-c]pyridazin-6-yl)aniline () replace the oxazolo-pyridine core with selenadiazolo- or thiadiazolo-pyridazine systems. These substitutions introduce heavier heteroatoms (Se, S), which increase molecular polarizability and alter redox properties. For instance:
Oxazolo[4,5-b]pyridine Derivatives
tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26, ) demonstrates the impact of oxazolo ring positional isomerism. The [4,5-b] fusion (vs. [4,5-c] in the target compound) shifts the nitrogen atom’s position, altering electronic delocalization. Key
- 26 : Melting point = 157°C, IR ν(C=O) = 1711 cm⁻¹ .
- Target compound (hypothetical): Expected lower ν(C=O) due to diminished electron-withdrawing effects from the [4,5-c] configuration.
Substituent Effects on Physical and Chemical Properties
Halogenated Analogues
The brominated derivative 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline () introduces a bromine atom at the ortho position of the aniline ring.
Methoxy- and Fluoro-Substituted Analogues
Compounds like 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b, ) and 8-Fluoro-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4c) highlight the impact of electron-donating (methoxy) and electron-withdrawing (fluoro) groups:
Pyrazolyl-Aniline Derivatives
N,N-Dimethyl-4-[1-phenyl-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]aniline (DML7, ) shares the N,N-dimethylaniline moiety but replaces the oxazolo-pyridine with a pyrazolyl group. DML7 exhibits antiproliferative activity against cervical cancer cells (IC₅₀ ≈ 10 μM), attributed to its planar pyridinyl-pyrazole system enhancing DNA intercalation . The target compound’s oxazolo-pyridine core may offer similar bioactivity with improved metabolic stability due to reduced ring flexibility.
Data Tables
Table 2: Heterocyclic Core Comparison
Biological Activity
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H13N3O
- Molecular Weight : 239.27 g/mol
- CAS Number : 109055-38-1
The compound features an oxazolo[4,5-c]pyridine moiety attached to a dimethylated aniline, which contributes to its distinct biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Pictet–Spengler Reaction : This method is often employed to form the oxazole ring.
- N-Methylation : The introduction of dimethyl groups can be achieved through methylation reactions using reagents like methyl iodide.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer and infectious diseases. Preliminary studies suggest the following potential activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it has been evaluated against lung carcinoma (A549) and breast adenocarcinoma (MCF7), demonstrating cytotoxic effects at specific concentrations .
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activities, suggesting that this compound may also exhibit such effects through interactions with bacterial or fungal targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline | C13H13BrN4O | Contains a bromine substituent; potential for enhanced reactivity |
| N,N-Dimethyl-4-(pyridin-2-yl)aniline | C12H12N2 | Lacks the oxazole moiety; simpler structure with less biological activity |
The distinctive oxazolo[4,5-c]pyridine structure in this compound may contribute to its specific binding interactions with biological targets, potentially influencing metabolic pathways associated with diseases such as cancer or infections .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of oxazolo-pyridine exhibited differential inhibition against human cancer cell lines. The findings suggest that modifications in the structure can lead to varying degrees of biological activity .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve modulation of enzyme or receptor activity, influencing pathways related to cell growth and apoptosis. Further research is necessary to elucidate these mechanisms fully .
- Potential Applications : Given its promising biological activities, this compound could serve as a lead structure for developing new therapeutics targeting cancer and infectious diseases.
Q & A
Q. What methodologies reconcile low yields in large-scale synthesis of this compound?
- Methodological Answer : Scale-up issues often arise from inefficient heat/mass transfer. Switch to flow chemistry for better control. Optimize catalyst loading (e.g., 0.1–1 mol% Pd) and use microwave-assisted synthesis to reduce time. Purification via column chromatography (gradient elution) or recrystallization improves yield. Track byproducts via GC-MS to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
